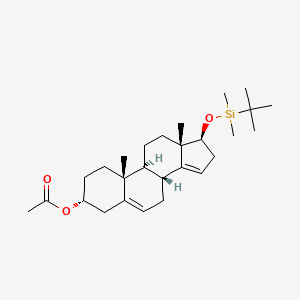

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

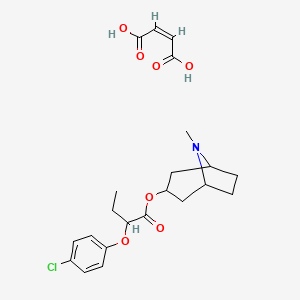

The synthesis of steroidal compounds with specific functional groups, such as acetyl and tert-butyldimethylsilyl, involves complex organic reactions. For example, the synthesis of related steroids has been achieved through processes involving the treatment of intermediate compounds with specific reagents to introduce the desired functional groups (Numazawa et al., 2002). These processes require precise control over reaction conditions to achieve the desired stereochemistry and functional group placement.

Molecular Structure Analysis

The molecular structure of steroids like "3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol" is characterized by a specific arrangement of carbon atoms in a fused ring system, with functional groups attached at various positions. The structure-activity relationship (SAR) analysis of these compounds provides insights into how changes in the molecular structure can affect the chemical properties and biological activity of the compound. Techniques such as NMR spectroscopy and molecular modeling are commonly used to analyze the structure and predict the conformation of such molecules (Levina et al., 2007).

Aplicaciones Científicas De Investigación

Understanding Androgen Metabolites and Brain Function

The complex interplay between gonadal steroid hormones and various physiological processes, including reproductive physiology, sexual behavior, stress responses, immune function, cognition, and neural protection, underscores the broad impact of these hormones. A particularly intriguing area of study is the role of androgen metabolites in neuroendocrinology. Research has shown that the dihydrotestosterone metabolite, 5alpha-androstane, 3beta,17beta-diol (3beta-Diol), plays a significant modulatory role in stress responses via the hypothalamo-pituitary-adrenal axis. Importantly, the effects of 3beta-Diol are mediated not through androgen receptors but via estrogen receptors, highlighting a novel pathway for androgen regulation of brain function. This alternate pathway necessitates a re-evaluation of previous studies and a fresh approach to future research aimed at deciphering androgen receptor signaling pathways (Handa, Pak, Kudwa, Lund, & Hinds, 2008).

Bioprocessing and Downstream Applications

The compound's relevance extends into bioprocessing, particularly in the context of 1,3-propanediol and 2,3-butanediol production. These chemicals, which have widespread applications, can be biologically produced, and their separation from fermentation broths constitutes a significant portion of production costs. Research into the recovery and purification of biologically produced diols emphasizes the need for efficient, yield- and purity-focused methods. This review underscores the importance of advancing separation technologies, such as aqueous two-phase extraction with short-chain alcohols, pervaporation, and reverse osmosis, highlighting the continuous need for innovation in bioprocessing techniques (Xiu & Zeng, 2008).

Fuel Additive Production and Environmental Impact

Methyl Tert-butyl Ether (MTBE) remains a critical fuel additive, improving fuel performance and reducing hazardous emissions. The synthesis of MTBE involves a significant excess of methanol, raising challenges in obtaining pure MTBE. Research focusing on the efficiency of various polymer membranes for the separation of methanol/MTBE mixtures points to materials such as poly(vinyl alcohol) and cellulose acetate as having optimal transport properties. This area of study is crucial for enhancing the environmental and operational aspects of fuel additive production (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).

Propiedades

IUPAC Name |

[(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3Si/c1-18(28)29-20-13-15-26(5)19(17-20)9-10-21-22-11-12-24(27(22,6)16-14-23(21)26)30-31(7,8)25(2,3)4/h9,11,20-21,23-24H,10,12-17H2,1-8H3/t20-,21+,23+,24+,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFHJOVTZWTAMR-OSJZSDDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746923 |

Source

|

| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

CAS RN |

61252-31-1 |

Source

|

| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[2-(1-propenyl)-1-cyclohexen-1-yl]-, (Z)- (9CI)](/img/no-structure.png)

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)